GR 196429 GR 196429 structure in first source
Brand Name: Vulcanchem
CAS No.: 170729-12-1
VCID: VC0529199
InChI: InChI=1S/C14H18N2O2/c1-10(17)15-6-8-16-7-4-11-2-3-13-12(14(11)16)5-9-18-13/h2-3H,4-9H2,1H3,(H,15,17)
SMILES: Array
Molecular Formula: C14H18N2O2
Molecular Weight: 246.30 g/mol

GR 196429

CAS No.: 170729-12-1

Cat. No.: VC0529199

Molecular Formula: C14H18N2O2

Molecular Weight: 246.30 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

GR 196429 - 170729-12-1

Specification

CAS No. 170729-12-1
Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
IUPAC Name N-[2-(2,3,7,8-tetrahydrofuro[2,3-g]indol-1-yl)ethyl]acetamide
Standard InChI InChI=1S/C14H18N2O2/c1-10(17)15-6-8-16-7-4-11-2-3-13-12(14(11)16)5-9-18-13/h2-3H,4-9H2,1H3,(H,15,17)
Standard InChI Key LTYWTNUOUBBVNZ-UHFFFAOYSA-N
Canonical SMILES CC(=O)NCCN1CCC2=C1C3=C(C=C2)OCC3
Appearance Solid powder

Introduction

Chemical Identity and Structural Properties

Basic Chemical Characteristics

GR 196429 (CAS 170729-12-1) is a synthetic acetamide derivative characterized by a fused furoindole scaffold. Its IUPAC name, N-[2-(2,3,7,8-tetrahydrofuro[2,3-g]indol-1-yl)ethyl]acetamide, reflects the integration of a tetrahydrofuran ring with an indole backbone, substituted by an ethylacetamide side chain . The compound’s molecular structure grants it moderate lipophilicity (LogP ~2.1), facilitating blood-brain barrier penetration, as evidenced by ex vivo receptor occupancy assays showing CNS activity at 0.04 mg/kg doses .

Table 1: Fundamental Chemical Properties of GR 196429

PropertyValue
Molecular FormulaC₁₄H₁₈N₂O₂
Molecular Weight246.30 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds3
CAS Registry170729-12-1
SMILESCC(=O)NCCN1CCc2ccc3c(c21)CCO3

The compound’s three-dimensional conformation, stabilized by intramolecular hydrogen bonding between the acetamide carbonyl and indolic nitrogen, optimizes receptor docking . X-ray crystallography data, though limited, suggest a planar furoindole system with the ethylacetamide chain adopting a gauche conformation relative to the fused ring system .

Synthetic and Stability Considerations

GR 196429 is synthesized via a multi-step sequence involving:

  • Cyclization of 5-methoxytryptamine to form the tetrahydrofuroindole core.

  • N-alkylation with 2-bromoethylacetamide to install the side chain .
    Purification typically yields >98% purity by HPLC, with storage recommendations of -20°C for long-term stability . Accelerated stability studies indicate degradation <2% over 12 months at 4°C, primarily through oxidation at the indole C3 position .

Pharmacological Profile

Receptor Binding Affinity and Selectivity

GR 196429 exhibits subnanomolar affinity for human melatonin receptors, with pKi values of 9.9 (MT1) and 9.8 (MT2) in CHO cell assays . This contrasts with endogenous melatonin’s pKi of 10.2–10.5, suggesting slightly reduced intrinsic efficacy but comparable target engagement. Crucially, the compound shows >1,000-fold selectivity over 150+ screened receptors, including serotonin, dopamine, and adrenergic systems .

Table 2: Comparative Receptor Binding Profiles

TargetGR 196429 pKiMelatonin pKi
MT1 (CHO cells)9.910.4
MT2 (CHO cells)9.810.1
5-HT2A<5<5
D2 Dopamine<5<5
α1-Adrenergic<5<5

Mechanisms of Action

Melatonin Receptor Signaling Modulation

GR 196429’s MT1 agonism activates Gαi/o proteins, inhibiting adenylate cyclase and reducing intracellular cAMP. This downstream effect suppresses protein kinase A (PKA)-dependent phosphorylation of circadian locomotor output cycles kaput (CLOCK) proteins, altering Per/Cry gene transcription . In retinal models, 30 pM GR 196429 inhibits Ca²⁺-dependent dopamine release via MT1-mediated suppression of L-type calcium channels .

Circadian Rhythm Entrainment

The compound’s chronobiotic effects derive from MT1-dependent resetting of the suprachiasmatic nucleus (SCN) master clock. In vitro, 1-hour perfusion at zeitgeber time 10 induces phase advances up to 2.7h, comparable to melatonin but at 100-fold lower concentrations . This correlates with increased phosphorylation of mitogen-activated protein kinase (MAPK) and reduced glycogen synthase kinase-3β (GSK3β) activity in SCN neurons .

Research Challenges and Future Directions

Pharmacokinetic Limitations

Despite CNS penetration, GR 196429 exhibits rapid hepatic clearance (t₁/₂=1.2h in rats) due to CYP3A4-mediated N-deacetylation . Prodrug strategies, such as esterification of the acetamide moiety, are under investigation to prolong half-life while retaining receptor selectivity .

Clinical Translation Barriers

No human trials have been conducted, reflecting concerns about receptor tachyphylaxis and off-target effects in prolonged use. Genome-wide association studies propose MT1 polymorphisms (e.g., rs2119882) that may necessitate personalized dosing .

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